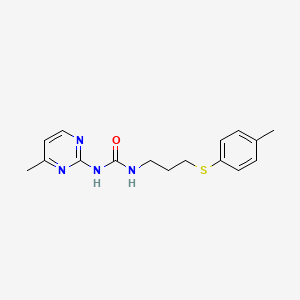
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and a thioether linkage, suggests potential biological activity and industrial utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.
Thioether Formation:
Urea Formation: The final step involves the reaction of the pyrimidine-thioether intermediate with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Urea derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a possible agrochemical for pest control or plant growth regulation.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea may involve interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The thioether group may enhance binding affinity to certain proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylpyrimidin-2-yl)-3-(3-phenylpropyl)urea: Lacks the thioether group, which may result in different biological activity.
1-(4-Methylpyrimidin-2-yl)-3-(3-(m-tolylthio)propyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is unique due to the presence of both a pyrimidine ring and a thioether linkage, which may confer distinct chemical and biological properties compared to other urea derivatives.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-4-6-14(7-5-12)22-11-3-9-18-16(21)20-15-17-10-8-13(2)19-15/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXKAWVZZQXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














